molecular formula C12H11NO2 B11770153 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone CAS No. 62144-37-0

1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone

Cat. No.: B11770153
CAS No.: 62144-37-0
M. Wt: 201.22 g/mol
InChI Key: YKLOPEOUCRMGDN-UHFFFAOYSA-N
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Description

1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone is an organic compound with the molecular formula C12H11NO2. It is a derivative of furan, a heterocyclic aromatic compound, and contains an amino group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone typically involves the reaction of 2-aminophenyl derivatives with furan-2-yl ethanone under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where 2-aminophenylboronic acid is coupled with furan-2-yl ethanone in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-(2-Amino-4-methoxy-phenyl)-furan-2-yl]-ethanone
  • 1-[5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-ethanone
  • 1-[5-(2-Amino-4-chloro-phenyl)-furan-2-yl]-ethanone

Uniqueness

1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .

Properties

CAS No.

62144-37-0

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

1-[5-(2-aminophenyl)furan-2-yl]ethanone

InChI

InChI=1S/C12H11NO2/c1-8(14)11-6-7-12(15-11)9-4-2-3-5-10(9)13/h2-7H,13H2,1H3

InChI Key

YKLOPEOUCRMGDN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)C2=CC=CC=C2N

Origin of Product

United States

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